molecular formula C27H27N3O4S2 B11444507 Ethyl 4-{3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzoate

Ethyl 4-{3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzoate

Cat. No.: B11444507
M. Wt: 521.7 g/mol
InChI Key: KOGYCAFCGQCDON-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE is a complex organic compound that features a thiophene ring, an imidazolidinone core, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the imidazolidinone ring, and finally, the esterification to form the benzoate ester. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The thiophene ring and imidazolidinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and imidazolidinone-based molecules, such as:

Uniqueness

ETHYL 4-{3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE is unique due to its combination of a thiophene ring, an imidazolidinone core, and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C27H27N3O4S2

Molecular Weight

521.7 g/mol

IUPAC Name

ethyl 4-[4-(2-anilino-2-oxoethyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C27H27N3O4S2/c1-3-34-26(33)19-9-11-21(12-10-19)30-25(32)22(17-24(31)28-20-7-5-4-6-8-20)29(27(30)35)15-13-23-18(2)14-16-36-23/h4-12,14,16,22H,3,13,15,17H2,1-2H3,(H,28,31)

InChI Key

KOGYCAFCGQCDON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=C(C=CS3)C)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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